molecular formula C22H27FN2O B1330915 Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- CAS No. 90736-22-4

Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-

Cat. No.: B1330915
CAS No.: 90736-22-4
M. Wt: 354.5 g/mol
InChI Key: SLTQVWMQISKVDN-UHFFFAOYSA-N
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Description

meta-Fluorofentanyl (hydrochloride): is an analytical reference standard categorized as an opioid. It is a synthetic opioid and a structural analog of fentanyl, which is known for its potent analgesic properties. meta-Fluorofentanyl is regulated as a Schedule I compound in the United States and is intended for research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meta-Fluorofentanyl involves the reaction of 3-fluoroaniline with 1-(2-phenylethyl)-4-piperidone to form the intermediate N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide. This intermediate is then converted to its hydrochloride salt form. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of meta-Fluorofentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle controlled substances .

Chemical Reactions Analysis

Types of Reactions: meta-Fluorofentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

meta-Fluorofentanyl (hydrochloride) has several scientific research applications, including:

Mechanism of Action

meta-Fluorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to the modulation of pain and reward mechanisms .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: meta-Fluorofentanyl is unique due to its specific fluorination at the meta position, which affects its binding affinity and potency compared to other fluorinated analogs. This positional isomerism results in different pharmacological profiles and potencies .

Properties

IUPAC Name

N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18/h3-10,17,20H,2,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTQVWMQISKVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347459
Record name Meta-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90736-22-4
Record name Meta-fluorofentanyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090736224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meta-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name META-FLUOROFENTANYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E1Z897G1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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